Lipophilicity Differential vs. Unsubstituted 1‑Aza‑18‑crown‑6
The (14R*,18R*)‑dimethyl substitution increases the calculated octanol‑water partition coefficient by ≈1.40 log units relative to the unsubstituted 1‑aza‑18‑crown‑6 core. This difference directly translates into longer reversed‑phase HPLC retention and higher organic‑phase extraction recovery for moderately lipophilic cations [1][2][3].
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | LogP = ‑0.221 (SIELC algorithm, experimental data available on request) [2] |
| Comparator Or Baseline | 1‑Aza‑18‑crown‑6, LogP = ‑1.62 [1] |
| Quantified Difference | ΔLogP ≈ +1.40 (target more lipophilic) |
| Conditions | Calculated log P values; comparator value from Hangzhou Zhipu Chemical Co. product certificate. |
Why This Matters
At procurement, selecting the dimethyl congener over the parent 1‑aza‑18‑crown‑6 avoids the need for additional ion‑pairing agents or surfactant modulators, simplifying method development and improving batch‑to‑batch consistency in both liquid‑liquid extraction and LC analysis.
- [1] Hangzhou Zhipu Chemical Co., Ltd. 1‑Aza‑18‑crown‑6 product specification (LogP −1.62). View Source
- [2] SIELC Technologies. (14R*,18R*)-14,18‑Dimethyl‑1,4,7,10,13‑pentaoxa‑16‑azacyclooctadecane chromatographic data. View Source
- [3] Luo H. et al. Anal. Chem. 2004, 76, 2773‑2779. View Source
